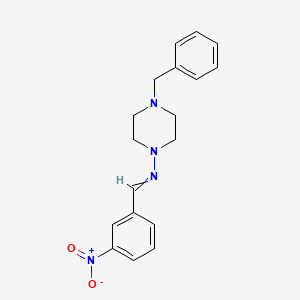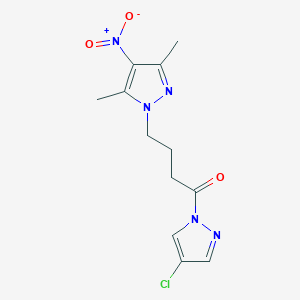![molecular formula C17H14BrFO4 B6097035 (2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B6097035.png)
(2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid: is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a bromine atom, a fluorobenzyl group, and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid typically involves multiple steps:
Bromination: The starting material, 4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated intermediate is then subjected to esterification with a suitable carboxylic acid derivative, such as prop-2-enoic acid, under acidic or basic conditions.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Bromination: Utilizing continuous flow reactors to achieve efficient bromination.
Automated Esterification: Employing automated systems to control reaction parameters and ensure consistent product quality.
High-throughput Purification: Using advanced purification methods such as high-performance liquid chromatography (HPLC) for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
(2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-{2-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid: Similar structure but with a chlorine atom instead of bromine.
(2E)-3-{2-bromo-4-[(4-methylbenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
- The presence of both bromine and fluorine atoms in (2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.
Propiedades
IUPAC Name |
(E)-3-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFO4/c1-22-15-8-12(4-7-17(20)21)14(18)9-16(15)23-10-11-2-5-13(19)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFUTFOSVAQQOP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6096954.png)
![4-[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B6096964.png)
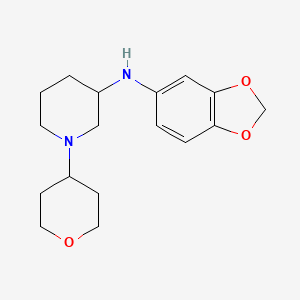
![7-(cyclohexylmethyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096974.png)
![4-[(4Z)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B6096982.png)
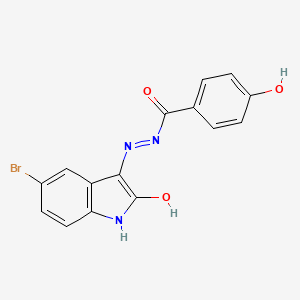
![methyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6096993.png)
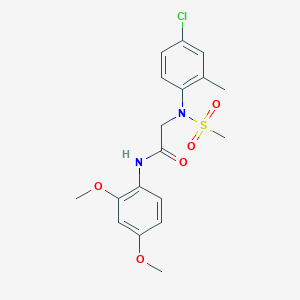
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B6097008.png)
![2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide](/img/structure/B6097019.png)
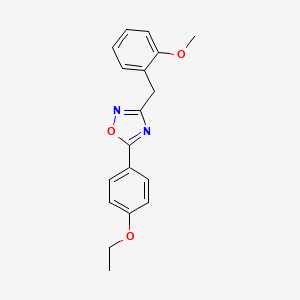
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(methylthio)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6097032.png)
